(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a complex organic compound with the molecular formula C25H28N2O6. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides by preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the carboxyl group with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process and reduce human error .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while piperidine is used for Fmoc group removal.
Coupling: DIC and HOBt are frequently used to activate the carboxyl group for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with this compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used in the synthesis of peptides and proteins. Its protective groups allow for the selective formation of peptide bonds, making it a valuable tool in organic synthesis .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways .
Medicine
In medicine, peptides synthesized with (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid are used in the development of peptide-based drugs and vaccines .
Industry
Industrially, this compound is used in the large-scale synthesis of peptides for pharmaceutical applications, including drug development and production .
Mechanism of Action
The mechanism of action of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid involves the protection of functional groups during peptide synthesis. The Boc and Fmoc groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets are the amino and carboxyl groups of amino acids, and the pathways involved include the activation of carboxyl groups and the formation of amide bonds .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
- (2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
Uniqueness
What sets (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid apart is its specific stereochemistry, which can influence the overall conformation and reactivity of the synthesized peptides. This stereochemistry is crucial for the formation of peptides with desired biological activities .
Biological Activity
The compound (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, often referred to as Fmoc-pyrrolidine derivative, is a complex organic molecule with significant implications in medicinal chemistry and biochemistry. This article presents a detailed overview of its biological activity, including research findings, case studies, and a comparative analysis of its structural features.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 355.36 g/mol
- CAS Number : 1820570-42-0
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective moiety in peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) group further enhances its stability and reactivity during chemical transformations.
Research indicates that the compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and signaling pathways.
- Protein Interaction : The Fmoc group allows for selective binding to proteins, facilitating studies on enzyme mechanisms and protein interactions.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity against several viruses, including HIV and HCV, by interfering with viral replication processes.
Case Studies
- Antiviral Activity :
- Cancer Research :
- Neuroprotective Effects :
Comparative Analysis of Related Compounds
The biological activity of this compound can be compared to other similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Fmoc-Hyp-OH | Hydroxyproline derivative | Significant enzyme inhibition |
Boc-Pyrrolidine | Simple pyrrolidine structure | Limited biological activity |
Fmoc-Piperidine | Piperidine ring structure | Moderate protein interaction |
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions starting from readily available amino acids. Key steps include:
- Protection of the amino group using Boc.
- Fmoc protection for selective reactions.
- Formation of the pyrrolidine ring through cyclization.
This synthetic versatility makes it valuable in peptide synthesis and drug development.
Properties
CAS No. |
1820570-42-0 |
---|---|
Molecular Formula |
C25H27N2O6- |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/p-1/t15-,21+/m0/s1 |
InChI Key |
FJEXPICLVWOJSE-YCRPNKLZSA-M |
SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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